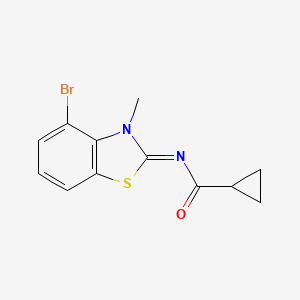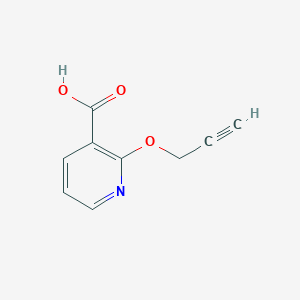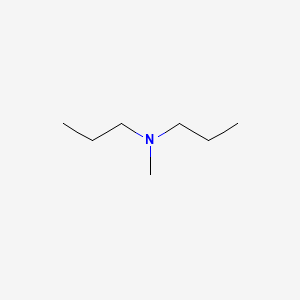![molecular formula C19H19N3O3 B2490184 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide CAS No. 849764-10-9](/img/structure/B2490184.png)
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related cyano-enamide compounds involves reactions like nucleophilic vinylic substitution, enamine cyclization, and reactions with alkynes. For instance, the synthesis of a structurally similar compound involved reacting the lithium salt of ethyl cyanoacetate with O-methyl-4-chloroben-zohydroximoyl fluoride (Johnson et al., 2006).
Molecular Structure Analysis
- X-ray diffraction techniques and ab initio quantum mechanics have been used to determine the crystal and molecular structure of related cyano compounds, revealing details like bond distances, angles, and electron delocalization in the structure (Duchamp et al., 1983).
Chemical Reactions and Properties
- Cyano-enamide compounds have been studied for various chemical reactions, like the formation of a strained tricyclic [2.2]paracyclophane derivative through a topochemical reaction (Maekawa et al., 1991).
Physical Properties Analysis
- The study of physical properties such as density, viscosity, and ultrasonic velocity in solutions of related compounds like N-phenyl-3-(pyridin-4-yl) prop-2-enamide can provide insights into molecular interactions and the effect of the solute on solvent structure (Tekade et al., 2015).
Chemical Properties Analysis
- Detailed spectroscopic analyses, including NMR, UV–Visible, FT-IR, and mass spectroscopy, have been carried out on similar compounds to understand their chemical properties and reactivity (Singh et al., 2013).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has explored the preparation and characterization of various novel compounds through the manipulation of cyano-containing enaminones and their derivatives. For instance, the synthesis of pyrrole derivatives via ruthenium-catalyzed oxidative cyclization demonstrates the compound's role in generating new chemical entities with potentially valuable properties (K. Murugan & Shiuh‐Tzung Liu, 2013) [https://consensus.app/papers/preparation-substituted-pyrroles-ruiicatalyzed-murugan/9a33f4815b725e5fb739792b696b5392/?utm_source=chatgpt].
Heterocyclic Chemistry
The compound's utility in heterocyclic chemistry is highlighted by its involvement in the synthesis of pyrazolo[3,4-b]pyridines and other heterocyclic structures. These syntheses contribute to the field by providing access to a variety of heterocyclic compounds with potential application in drug discovery and material science (J. Quiroga et al., 1999) [https://consensus.app/papers/three-3aryl5cyanopyrazolo34bpyridines-quiroga/03d7068a45b5500ab7783495028b0729/?utm_source=chatgpt].
Chemical Characterization and Structural Analysis
Several studies focus on the chemical characterization and structural analysis of derivatives, offering insights into their molecular structures, bonding characteristics, and electronic properties. These findings are crucial for understanding the compound's reactivity and potential applications in various fields, including pharmaceuticals and materials science (James E. Johnson et al., 2006) [https://consensus.app/papers/synthesis-characterization-analysis-ethyl-johnson/1b6174d69f8a5726840c270185f84c31/?utm_source=chatgpt].
Potential Biological Activities
While the specific compound "2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide" and its direct biological activities are not detailed in the provided research, the structural motifs present in its derivatives are often explored for their biological activities. Research into similar compounds has revealed potential antitumor, antioxidant, and antimicrobial activities, suggesting areas for future investigation into the biological applications of this compound and its derivatives (S. Kantevari et al., 2011) [https://consensus.app/papers/facile-diversityoriented-synthesis-evaluation-novel-kantevari/34dccca00f9d56618b3ba058040f61a0/?utm_source=chatgpt].
Propriétés
IUPAC Name |
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-6-5-14(11-18(17)25-2)7-9-22-19(23)16(12-20)10-15-4-3-8-21-13-15/h3-6,8,10-11,13H,7,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQPLEVYTPSIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CN=CC=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-3-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)


![N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2490106.png)
![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)
![4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2490110.png)


![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)
![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)